5-Methyl-4-phenyl-2-[4-(trifluoromethyl)phenyl]thiazole
Description
5-Methyl-4-phenyl-2-[4-(trifluoromethyl)phenyl]thiazole is a thiazole-based heterocyclic compound characterized by a trifluoromethylphenyl group at position 2, a phenyl group at position 4, and a methyl group at position 4. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a key structural feature for pharmaceutical applications .
Properties
IUPAC Name |
5-methyl-4-phenyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NS/c1-11-15(12-5-3-2-4-6-12)21-16(22-11)13-7-9-14(10-8-13)17(18,19)20/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXCFTVMLJUOGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions
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Molar Ratios : 1:1.1 equivalents of TPP and CBr₄ relative to the alcohol precursor.
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Solvent : Anhydrous DCM (300 mL per 15 g of starting material).
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Workup : Evaporation under reduced pressure, followed by precipitation of triphenylphosphine oxide using hexane/ethyl acetate (5:1 v/v).
Characterization Data
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¹H-NMR (300 MHz, CDCl₃): δ 8.00 (d, 2H, J = 8.1 Hz), 7.67 (d, 2H, J = 8.2 Hz), 4.72 (s, 2H), 2.47 (s, 3H).
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¹³C-NMR (78 MHz, CDCl₃): δ 165.0, 153.8, 136.9, 132.4, 129.7 (q), 127.0, 126.3 (m), 122.5, 23.8, 15.5.
This method is notable for its high yield and minimal purification requirements, making it scalable for industrial applications.
Thiazole Ring Formation via Thiourea Condensation
An alternative route involves constructing the thiazole ring from acyclic precursors. A Chinese patent describes a generalizable approach using thiourea and 3-acetylpropanol under acidic conditions:
Synthetic Pathway
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Condensation : React 3-acetylpropanol with thiourea (1:1–2 molar ratio) in acidic solvent at 78–100°C for 3–8 hours.
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Alkaline Workup : Adjust pH to 8.5–10.5 using 10–50% NaOH, followed by ether extraction.
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Nitrosation and Reduction : Treat with sodium nitrite and hypophosphorous acid at –10°C to –7°C to finalize the thiazole core.
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Purification : Dichloromethane extraction and vacuum distillation (395–400 Pa) yield the product at 120–127°C.
Comparative Analysis of Methods
The bromomethylation route outperforms in efficiency and scalability, whereas the thiourea method offers cost advantages for small-scale synthesis.
Mechanistic Insights and Byproduct Management
Bromomethylation Mechanism
The reaction proceeds via a Mitsunobu-like mechanism , where TPP activates CBr₄ to generate a bromophosphonium intermediate. This facilitates nucleophilic displacement by the alcohol, yielding the bromide and triphenylphosphine oxide as a byproduct.
Byproduct Mitigation
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Triphenylphosphine Oxide : Removed via hexane/ethyl acetate precipitation, avoiding column chromatography.
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Unreacted CBr₄ : Degraded during aqueous workup, minimizing environmental hazards.
Industrial Applications and Process Optimization
The compound’s utility in drug discovery (e.g., as a kinase inhibitor or antimicrobial agent) necessitates reproducible synthesis. Key optimizations include:
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-phenyl-2-[4-(trifluoromethyl)phenyl]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorinating agents under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
5-Methyl-4-phenyl-2-[4-(trifluoromethyl)phenyl]thiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 5-Methyl-4-phenyl-2-[4-(trifluoromethyl)phenyl]thiazole involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The compound’s trifluoromethyl group can enhance its binding affinity and stability, contributing to its overall efficacy .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key structural analogs differ in substituents at positions 2, 4, and 5 of the thiazole ring. The following table summarizes these variations:
Key Observations :
- Chloromethyl Substitution : The chloromethyl analog (5-position) exhibits higher reactivity due to the labile C-Cl bond, making it a versatile intermediate for synthesizing derivatives .
- Carbaldehyde Group : The carbaldehyde derivative (5-position) allows for Schiff base formation or condensation reactions, enabling tailored modifications for drug design .
- Fluorine Introduction : Fluorine at the 3-position of the 4-CF₃-phenyl group (e.g., in ) improves binding affinity in enzyme inhibition studies, likely due to enhanced electronegativity and steric effects.
Anticancer Activity
- The target compound’s analogs, such as 7b (IC₅₀ = 1.61 μg/mL) and 11 (IC₅₀ = 1.98 μg/mL), demonstrated potent activity against HepG-2 cells. These derivatives feature hydrazone and thiadiazole moieties, suggesting that electron-withdrawing groups enhance cytotoxicity .
- Trifluoromethyl Impact: The 4-CF₃-phenyl group in the target compound likely improves membrane permeability and resistance to metabolic degradation compared to non-fluorinated analogs .
Antioxidant Activity
- A hydrazone derivative of 4-methyl-2-(4-CF₃-phenyl)thiazole-5-carbohydrazide exhibited superior antioxidant activity (2.5× ascorbic acid) in DPPH assays, attributed to radical scavenging by the hydrazone group .
Herbicidal Activity
- Analogs with 4-CF₃-phenyl groups showed moderate herbicidal activity against Brassica napus (rape), while non-CF₃ derivatives (e.g., 4-methoxyphenyl) were less effective .
Molecular Docking and Structure-Activity Relationships (SAR)
- Docking studies of 4-CF₃-phenyl-containing thiazoles revealed interactions with enzyme active sites, particularly in the CAS (catalytic anionic site) and PAS (peripheral anionic site) regions. The trifluoromethyl group’s hydrophobicity and size optimize binding .
- Steric Effects : The 5-methyl group in the target compound may reduce steric hindrance compared to bulkier substituents (e.g., chloromethyl), enhancing target affinity .
Biological Activity
5-Methyl-4-phenyl-2-[4-(trifluoromethyl)phenyl]thiazole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and various case studies highlighting its efficacy against different cancer cell lines.
The molecular formula of this compound is C21H12F9N, with a molecular weight of approximately 466.29 g/mol. The compound is typically found as a solid at room temperature and is sensitive to air, necessitating storage under inert conditions to maintain its integrity .
| Property | Value |
|---|---|
| Molecular Formula | C21H12F9N |
| Molecular Weight | 466.29 g/mol |
| Physical State | Solid |
| Melting Point | 75 °C |
| Purity | >98% (GC) |
Anticancer Potential
Recent studies have highlighted the compound's anticancer properties, particularly its ability to inhibit the growth of various cancer cell lines. Notably, research indicates that derivatives of thiazoles, including this compound, exhibit significant cytotoxicity against hepatocellular carcinoma (HepG2) and other cancer cell lines through mechanisms involving apoptosis and disruption of microtubule dynamics.
Case Studies:
- Antiproliferative Activity :
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Mechanism of Action :
- The mechanism by which this compound exerts its anticancer effects appears to involve binding to the colchicine site of tubulin, thereby disrupting microtubule dynamics and inducing apoptosis in cancer cells . Specifically, one derivative was shown to activate caspases involved in the apoptotic pathway while not causing mitochondrial depolarization .
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Structure-Activity Relationship (SAR) :
- The SAR analysis revealed that substitutions on the phenyl ring significantly affect biological activity. For instance, electron-donating groups like methyl enhance activity, while electron-withdrawing groups can diminish it. This indicates that careful modification of substituents can optimize therapeutic efficacy .
Summary of Research Findings
A summary of key findings related to the biological activity of this compound is presented in the table below:
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 5-methyl-4-phenyl-2-[4-(trifluoromethyl)phenyl]thiazole?
- Methodological Answer : Synthesis typically involves cyclocondensation of substituted thioamides with α-haloketones. Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, ethanol) improve reaction efficiency. For example, ethanol was used to synthesize analogous thiazoles with yields >75% .
- Catalysts : Sodium acetate or triethylamine facilitates deprotonation and cyclization. In a related thiazole synthesis, sodium acetate increased purity by reducing side-product formation .
- Temperature : Reactions often proceed at reflux (80–100°C) for 6–12 hours. Lower temperatures may lead to incomplete cyclization .
- Characterization : Confirm structure via melting point (mp 131–133°C for the aldehyde derivative) and NMR (distinct thiazole proton signals at δ 7.8–8.2 ppm) .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Use a multi-analytical approach:
- Elemental Analysis : Compare calculated vs. experimental C, H, N, S content (e.g., <0.3% deviation indicates purity) .
- Spectroscopy :
- IR : Confirm thiazole ring vibrations (C=N stretch ~1600 cm⁻¹, C-S ~670 cm⁻¹) .
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and CF₃ group (δ 120–125 ppm in ¹³C) .
- Chromatography : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) can detect impurities .
Advanced Research Questions
Q. How can computational docking elucidate the biological mechanism of this thiazole derivative?
- Methodological Answer : Molecular docking studies (e.g., using AutoDock Vina) predict binding affinities to target proteins:
- Protein Preparation : Retrieve crystal structures (PDB) of enzymes like α-glucosidase or kinases.
- Ligand Optimization : Minimize the thiazole’s energy using DFT (B3LYP/6-31G* basis set).
- Docking Parameters : Grid boxes centered on active sites (e.g., 20 ų) and exhaustiveness = 50 for accuracy.
- Validation : Compare with known inhibitors (e.g., 9c in showed binding energy −9.2 kcal/mol, suggesting competitive inhibition) .
Q. What strategies resolve contradictions in spectroscopic data during structural analysis?
- Methodological Answer : Contradictions (e.g., unexpected NMR splitting or IR shifts) may arise from:
- Polymorphism : Recrystallize from different solvents (ethanol vs. acetone) and re-analyze .
- Tautomerism : Use variable-temperature NMR to detect equilibrium between thione and thiol forms .
- Byproducts : Employ LC-MS to identify minor impurities (e.g., oxidation byproducts of the trifluoromethyl group) .
Q. How do substituents on the phenyl rings influence structure-activity relationships (SAR)?
- Methodological Answer : Systematic substitution (e.g., electron-withdrawing vs. donating groups) guides SAR:
- Trifluoromethyl (CF₃) : Enhances metabolic stability and lipophilicity (logP ~3.5), critical for membrane penetration .
- Methyl vs. Methoxy : Methyl improves steric fit in hydrophobic pockets (e.g., 9d in showed 2x higher activity than 9e), while methoxy may introduce metabolic liabilities .
- Halogenation : Bromine (9c) increases binding affinity but may reduce solubility .
Q. What are effective methods to mitigate byproduct formation during large-scale synthesis?
- Methodological Answer :
- Reaction Monitoring : Use in-situ FTIR or HPLC to detect intermediates (e.g., thiourea byproducts) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes persistent impurities. For example, recrystallization from ethanol improved purity to >98% in .
- Catalyst Optimization : Replace homogeneous catalysts (e.g., NaOAc) with heterogeneous alternatives (e.g., Amberlyst-15) to reduce side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
